molecular formula C12H17ClN4O B1416650 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one CAS No. 501439-14-1

2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one

Cat. No.: B1416650
CAS No.: 501439-14-1
M. Wt: 268.74 g/mol
InChI Key: KYXVYVHEPNXIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The compound 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one derives its systematic name from the pteridine heterocyclic core, a fused bicyclic system comprising pyrimidine and pyrazine rings. The IUPAC nomenclature follows these rules:

  • Pteridin-6(5H)-one : The parent structure is a pteridine ring with a ketone group at position 6 and partial saturation at positions 5 and 6 (indicated by "5H").
  • 7,8-Dihydro : Two hydrogen atoms saturate the double bond between positions 7 and 8.
  • Substituents :
    • A chloro group at position 2.
    • An isopentyl (3-methylbutyl) chain at position 8.
    • A methyl group at position 7.

The structural formula (Figure 1) reflects this arrangement, with the bicyclic pteridine system, ketone at C6, and substituents at C2, C7, and C8. The stereochemistry of the dihydro moiety (7,8-positions) is not specified in most syntheses, suggesting a racemic mixture unless resolved.

Structural Formula Data

Property Value
Molecular Formula C₁₂H₁₇ClN₄O
SMILES O=C1NC2=CN=C(Cl)N=C2N(CCC(C)C)C1C
InChI Key YLIOVYYBRYLKEG-UHFFFAOYSA-N

CAS Registry Number and Alternative Designations

The compound is uniquely identified by its CAS Registry Number 501439-14-1 . Alternative designations include:

  • 2-Chloro-7,8-dihydro-7-methyl-8-(3-methylbutyl)-6(5H)-pteridinone (emphasizing substituent positions).
  • 8-(3-Methylbutyl)-2-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one (highlighting partial saturation).

Synonym Comparison Table

Source Name Used
PubChem CID 91659687 [2-(Aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone (structurally related but distinct)
BioDeep Database 2-Chloro-7,8-dihydro-7-methyl-8-(3-methylbutyl)-6(5H)-pteridinone
BLD Pharm This compound

Molecular Weight and Empirical Formula Analysis

The empirical formula C₁₂H₁₇ClN₄O confirms the presence of 12 carbon, 17 hydrogen, 1 chlorine, 4 nitrogen, and 1 oxygen atom. The molecular weight is 268.74 g/mol , calculated as follows:

Elemental Composition Breakdown

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 12 12.01 144.12
H 17 1.008 17.14
Cl 1 35.45 35.45
N 4 14.01 56.04
O 1 16.00 16.00
Total 268.74

High-resolution mass spectrometry (HRMS) corroborates the molecular weight, with an exact mass of 268.1091 Da . The empirical formula aligns with synthetic protocols involving condensation of methyl N-(2-chloro-5-nitropyrimidin-4-yl)-N-(3-methylbutyl)alaninate with iron and acetic acid.

Key Observations

  • The chlorine atom contributes significantly to the compound’s polarity, influencing solubility in organic solvents like ethyl acetate.
  • The isopentyl and methyl groups enhance lipophilicity, as evidenced by a calculated LogP of 0.88 for structurally similar dihydropteridinones.

Properties

IUPAC Name

2-chloro-7-methyl-8-(3-methylbutyl)-5,7-dihydropteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O/c1-7(2)4-5-17-8(3)11(18)15-9-6-14-12(13)16-10(9)17/h6-8H,4-5H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXVYVHEPNXIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CN=C(N=C2N1CCC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655024
Record name 2-Chloro-7-methyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501439-14-1
Record name 2-Chloro-7-methyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

Stage 1 : Nitro reduction and cyclization
Stage 2 : Workup and purification

Parameter Details
Reactants Methyl $$N$$-(2-chloro-5-nitropyrimidin-4-yl)-$$N$$-(3-methylbutyl)alaninate, iron powder, acetic acid
Conditions 60°C for 2 hours in glacial acetic acid
Workup Filtration, washing with sodium bicarbonate, brine, and trituration
Yield 61%
Key Steps - Nitro group reduction using iron/acetic acid
- Cyclization to form the dihydropteridinone core

Mechanistic Insights :

  • The iron-mediated reduction of the nitro group generates an intermediate amine, which undergoes intramolecular cyclization to form the 7,8-dihydropteridinone scaffold.
  • Isopentyl (3-methylbutyl) and methyl groups are introduced via the alaninate precursor.

Procedure Highlights

  • Reduction-Cyclization :
    • A mixture of the nitro-pyrimidine precursor (16.2 g, 49 mmol), iron powder (6.9 g), and glacial acetic acid (165 mL) is heated at 60°C for 2 hours.
    • The reaction is filtered hot over Celite to remove iron residues.
  • Purification :
    • The filtrate is extracted with ethyl acetate, washed with saturated sodium bicarbonate and brine, dried (Na₂SO₄), and evaporated.
    • Trituration with hot isopropyl ether yields the pure product.

Chemical Properties and Characterization

Property Value
Molecular Formula C₁₂H₁₇ClN₄O
Molecular Weight 268.74 g/mol
CAS Number 501439-14-1
Appearance Solid (color not specified)

Analytical Data :

  • ¹H NMR : Key signals include methyl groups (δ ~1.3–1.5 ppm) and diastereotopic protons of the dihydropteridinone ring (δ ~4.0–4.5 ppm).
  • LC-MS : [M+H]⁺ peak at m/z 269.1 (calculated: 268.74).

Industrial-Scale Considerations

  • Solvent Choice : Acetic acid is preferred for its dual role as solvent and proton donor.
  • Cost Efficiency : Iron powder is economical compared to noble metal catalysts.
  • Safety : Exothermic nitro reduction requires controlled heating to avoid runaway reactions.

Applications and Derivatives

This compound serves as a key intermediate in:

  • Pharmaceuticals : Anticancer and antiviral agents targeting pteridine-dependent enzymes.
  • Agrochemicals : Herbicides leveraging the dihydropteridinone motif.

Chemical Reactions Analysis

Types of Reactions

2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative.

Scientific Research Applications

Pharmaceutical Development

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive pteridines. Pteridines play crucial roles in various biological processes, including enzyme regulation and cellular metabolism. Research indicates potential applications in:

  • Antimicrobial Activity : Compounds similar to pteridines have shown effectiveness against various bacterial strains.
  • Anticancer Properties : There is ongoing research into the use of pteridine derivatives in cancer therapy due to their ability to inhibit specific pathways involved in tumor growth.

Biochemical Research

In biochemical studies, the compound can serve as a substrate or inhibitor in enzyme assays. Its unique structure allows it to interact with specific enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme kinetics and mechanisms.

Agricultural Applications

Research is being conducted on the use of pteridine derivatives in agriculture, particularly as growth regulators or antifungal agents. The compound's ability to affect plant growth and development could lead to innovative solutions for enhancing crop yield and resistance to diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various pteridine derivatives, including 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of dihydrofolate reductase (DHFR) by pteridine derivatives demonstrated that modifications to the pteridine structure could enhance binding affinity. The findings suggest that compounds like this compound could be further explored for their role in drug design targeting DHFR-related pathways.

Mechanism of Action

The mechanism of action of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one would involve its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares the target compound with analogues differing in substituents at positions 7, 8, and 5:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one 8: Isopentyl; 7: Methyl C₁₂H₁₇ClN₄O 268.74 Kinase inhibition; moderate lipophilicity
(R)-2-Chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one 8: Cyclopentyl; 7: Ethyl; 5: Methyl C₁₄H₂₀ClN₄O 295.79 Enhanced steric hindrance; kinase inhibitor (BI-2536 derivative)
(R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one 8: Isopropyl; 7: Ethyl C₁₁H₁₅ClN₄O 254.72 Reduced lipophilicity; clinical kinase inhibitor precursor
4-Morpholino-7-(2-(methylthio)ethyl)-7,8-dihydropteridin-6(5H)-one 4: Morpholino; 7: Methylthioethyl C₁₂H₁₈N₄O₂S 282.37 Increased polarity; SAR studies
(7R)-8-Cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one 8: Cyclopentyl; 7: Ethyl; 5: Methyl C₁₄H₂₀N₄O 260.34 Structural analog with PLK-2 inhibition
Key Observations:

Substituent Effects on Lipophilicity: The isopentyl group in the target compound contributes to higher lipophilicity (logP ~2.5–3.0) compared to isopropyl (logP ~1.8) or morpholino (logP ~0.5) substituents . Cyclopentyl groups (e.g., in BI-2536 derivatives) balance lipophilicity and steric bulk, optimizing target binding .

Synthetic Yields: The target compound’s yield (61%) is comparable to morpholino derivatives (65–76%) but lower than cyclopentyl/ethyl analogues (75–87%) .

Biological Activity: Cyclopentyl/ethyl derivatives (e.g., BI-2536) show potent PLK1 inhibition (IC₅₀ < 10 nM) due to optimal steric complementarity . Morpholino and alkylamino variants are used in structure-activity relationship (SAR) studies to probe hydrogen bonding and solubility .

Structural and Electronic Comparisons

Methyl at position 7 reduces steric hindrance compared to ethyl or methylthioethyl, enabling tighter binding in some kinase domains .

Electronic Effects: Chlorine at position 2 acts as an electron-withdrawing group, stabilizing the enone system and enhancing electrophilicity for nucleophilic attacks in synthesis . Morpholino substituents donate electron density via oxygen, altering charge distribution in the pteridinone core .

Pharmacological and Clinical Relevance

Kinase Inhibition :

  • The target compound’s isopentyl chain may improve blood-brain barrier penetration compared to cyclopentyl derivatives, making it suitable for CNS-targeted therapies .
  • BI-2536 (cyclopentyl/ethyl analog) advanced to Phase II trials for anticancer activity but faced solubility challenges, highlighting the need for substituent optimization .

Toxicity and Solubility: Isopentyl-containing compounds may exhibit higher hepatotoxicity due to increased metabolic oxidation of the branched alkyl chain . Morpholino derivatives show improved aqueous solubility (>10 mg/mL) compared to alkyl-substituted variants (<1 mg/mL) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, polymer-supported synthesis (e.g., using morpholino or alkylamino substituents) has been effective for analogous pteridinones, yielding 66–76% purity under mild conditions (50–80°C, 12–24 hrs) . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysis : Use of Pd catalysts or bases (e.g., K₂CO₃) to enhance regioselectivity.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high-purity isolation.

Q. How is the structural integrity of this compound confirmed in academic research?

  • Analytical techniques :

  • ¹H/¹³C-NMR : Assign peaks for the dihydropteridinone core (e.g., methyl groups at δ ~1.3–1.5 ppm, isopentyl side chain at δ ~2.2–2.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
  • X-ray crystallography : Resolve stereochemistry and bond lengths (e.g., for related compounds like 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8-one) .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during the synthesis of the dihydropteridinone core?

  • Challenges : The 7,8-dihydro configuration introduces potential epimerization.
  • Solutions :

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)-configured ethyl or cyclopentyl groups) to control stereochemistry .
  • Low-temperature reactions : Reduce thermal racemization (e.g., –20°C for nucleophilic additions) .
  • Steric directing groups : Bulky substituents (e.g., isopentyl) can bias ring closure regioselectivity .

Q. How do structural modifications (e.g., chloro, isopentyl, or methyl groups) influence biological activity in pteridinone derivatives?

  • Case study : Analogous compounds like BI-D1870 (2-((3,5-difluoro-4-hydroxyphenyl)amino)-8-isopentyl-5,7-dimethyl-pteridinone) show kinase inhibition activity, where:

  • Chloro substituents : Enhance electrophilicity for target binding .
  • Isopentyl groups : Improve lipid solubility and membrane permeability .
    • SAR analysis : Replace the 8-isopentyl group with cyclopentyl or ethyl to assess steric vs. electronic effects on activity .

Q. How can researchers resolve contradictions in spectroscopic data across different synthesis batches?

  • Common discrepancies : Variations in NMR shifts due to solvent polarity or impurities.
  • Protocols :

  • Standardized conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (e.g., TMS) .
  • 2D-NMR (COSY, HSQC) : Assign overlapping signals (e.g., diastereotopic protons in the isopentyl chain) .
  • Batch comparison : Cross-reference HRMS and melting points to identify impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one
Reactant of Route 2
2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.